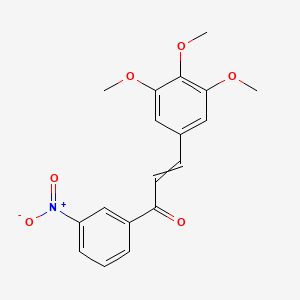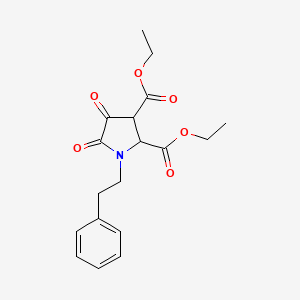
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate is a chemical compound with the molecular formula C17H19NO6 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diethyl oxalate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the ethoxy groups, forming new derivatives.
Scientific Research Applications
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate can be compared with similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another pyrrolidine derivative with different substituents, used in similar applications.
Diethyl 2-phenyl-4,6-dioxocyclohexane-1,3-dicarboxylate: A structurally related compound with a cyclohexane ring instead of a pyrrolidine ring.
Diethyl 4,5-dioxo-1-phenethyl-pyrrolidine-2,3-dicarboxylate: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
CAS No. |
7399-21-5 |
|---|---|
Molecular Formula |
C18H21NO6 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C18H21NO6/c1-3-24-17(22)13-14(18(23)25-4-2)19(16(21)15(13)20)11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
InChI Key |
NHJVWZVFKVUHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(C(=O)C1=O)CCC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
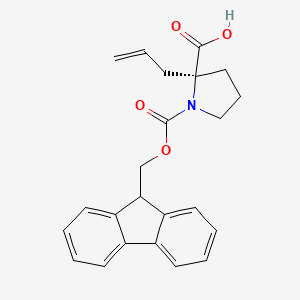

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
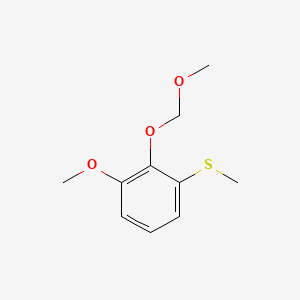
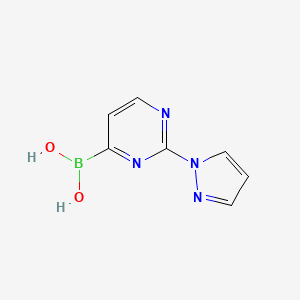
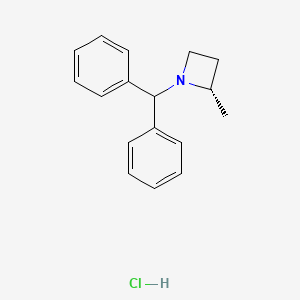
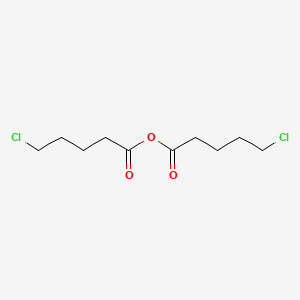
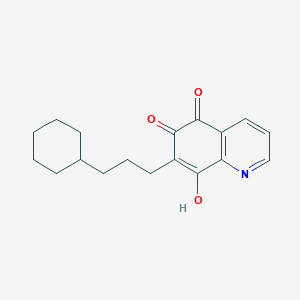
![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
